molecular formula C10H8INO2S B14111717 Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate

Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate

Cat. No.: B14111717
M. Wt: 333.15 g/mol
InChI Key: ATIJWEPPUAMLQS-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group at the 6th position and an iodine atom at the 2nd position of the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate typically involves the iodination of a benzothiazole precursor. One common method is the reaction of 2-aminobenzothiazole with iodine and potassium carbonate in an organic solvent such as acetonitrile. The resulting 2-iodo-1,3-benzothiazole is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-azido-1,3-benzothiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and the benzothiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate
  • Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
  • Ethyl 2-fluoro-1,3-benzothiazole-6-carboxylate

Uniqueness

Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives .

Properties

Molecular Formula

C10H8INO2S

Molecular Weight

333.15 g/mol

IUPAC Name

ethyl 2-iodo-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H8INO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3

InChI Key

ATIJWEPPUAMLQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)I

Origin of Product

United States

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